3-methyl-N-propylheptan-4-amine
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Overview
Description
3-methyl-N-propylheptan-4-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a heptane backbone with a methyl group at the third position and a propyl group attached to the nitrogen atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-propylheptan-4-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methylheptan-4-one with propylamine. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of mechanochemical methods, such as ball milling, has also been explored to minimize solvent usage and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-propylheptan-4-amine undergoes various chemical reactions, including:
Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium salts.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Alkylation: Primary alkyl halides under basic conditions.
Acylation: Acid chlorides or anhydrides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Alkylation: Quaternary ammonium salts.
Acylation: Amides.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
3-methyl-N-propylheptan-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-propylheptan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-methylheptan-4-amine: Lacks the propyl group attached to the nitrogen atom.
N-propylheptan-4-amine: Lacks the methyl group at the third position.
3-methyl-N-ethylheptan-4-amine: Contains an ethyl group instead of a propyl group.
Uniqueness
3-methyl-N-propylheptan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-methyl-N-propylheptan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-5-8-11(10(4)7-3)12-9-6-2/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKACNYNMGLGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)CC)NCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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